N-[(Prop-2-en-1-yl)oxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propionyl-O-allyl-hydroxylamin is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. N-Propionyl-O-allyl-hydroxylamin is characterized by the presence of a propionyl group attached to the nitrogen atom and an allyl group attached to the oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionyl-O-allyl-hydroxylamin typically involves the O-alkylation of hydroxylamines. One common method is the reaction of hydroxylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield N-Propionyl-O-allyl-hydroxylamin.
Industrial Production Methods
Industrial production of N-Propionyl-O-allyl-hydroxylamin can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propionyl-O-allyl-hydroxylamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Propionyl-O-allyl-hydroxylamin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Propionyl-O-allyl-hydroxylamin involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the propionyl and allyl groups enhances its binding affinity and specificity towards certain enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Propionyl-O-methyl-hydroxylamin
- N-Propionyl-O-ethyl-hydroxylamin
- N-Propionyl-O-benzyl-hydroxylamin
Uniqueness
N-Propionyl-O-allyl-hydroxylamin is unique due to the presence of the allyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where selective inhibition of enzymes is required.
Eigenschaften
CAS-Nummer |
42832-41-7 |
---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
N-prop-2-enoxypropanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-5-9-7-6(8)4-2/h3H,1,4-5H2,2H3,(H,7,8) |
InChI-Schlüssel |
OASPBCCTQXPUAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NOCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.